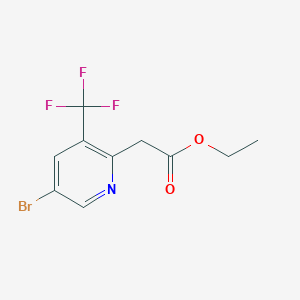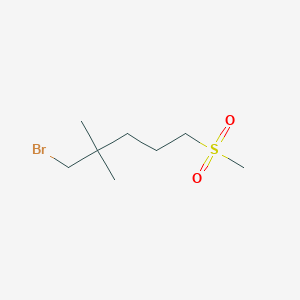
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S. It is characterized by the presence of a bromine atom, two methyl groups, and a methylsulfonyl group attached to a pentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2,2-dimethyl-5-(methylsulfonyl)pentane using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include sulfone derivatives.
Reduction: Products include alkanes and reduced sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,2-dimethylpentane: Lacks the methylsulfonyl group, making it less reactive in oxidation reactions.
2,2-Dimethyl-5-(methylsulfonyl)pentane: Lacks the bromine atom, limiting its use in nucleophilic substitution reactions.
1-Chloro-2,2-dimethyl-5-(methylsulfonyl)pentane: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and reaction conditions.
Uniqueness
1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane is unique due to the presence of both a bromine atom and a methylsulfonyl group, providing a versatile platform for various chemical transformations. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C8H17BrO2S |
|---|---|
Molekulargewicht |
257.19 g/mol |
IUPAC-Name |
1-bromo-2,2-dimethyl-5-methylsulfonylpentane |
InChI |
InChI=1S/C8H17BrO2S/c1-8(2,7-9)5-4-6-12(3,10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
KMLJFKVWUDZAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCS(=O)(=O)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


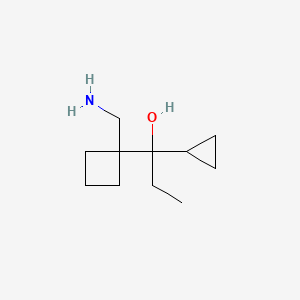
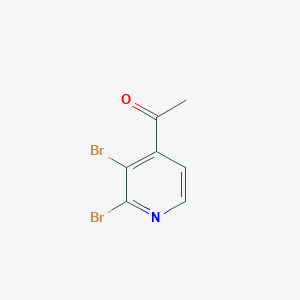


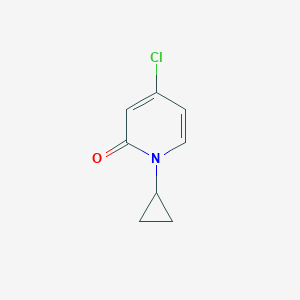
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
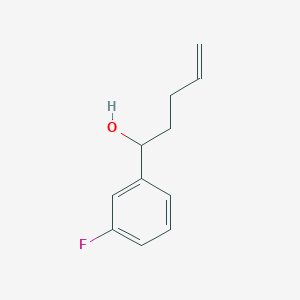
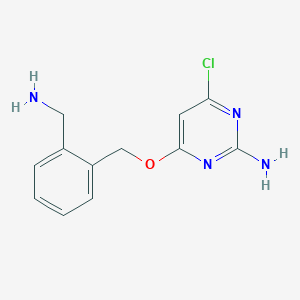

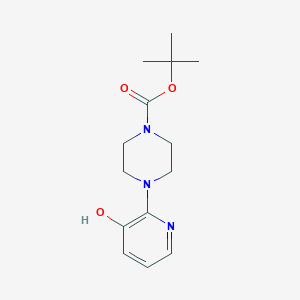
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)

